1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-8-5-13(6-9-14)16(23)11-24-18-21-20-17-10-7-12-3-1-2-4-15(12)22(17)18/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBALQHVWIYNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol Group Introduction
Alternative Pathways
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Direct Sulfur Incorporation : Using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert carbonyl groups into thiols, though this method is less prevalent for triazoloquinolines.
Synthesis of 2-Chloro-1-(4-Chlorophenyl)Ethanone
The electrophilic partner for the sulfanyl coupling is synthesized as follows:
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Friedel-Crafts Acylation : Reacting 4-chlorobenzene with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloro-1-(4-chlorophenyl)ethanone.
Conditions : Dichloromethane, 0°C to room temperature, 12 h.
Yield : 68–74%.
Coupling via Nucleophilic Substitution
The final step involves coupling the triazoloquinoline-1-thiol with 2-chloro-1-(4-chlorophenyl)ethanone:
Reaction Optimization
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Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in acetonitrile or dichloromethane facilitates deprotonation of the thiol.
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Solvent Impact :
-
Mechanism : The thiolate ion attacks the electrophilic carbon of the chloroethanone, displacing chloride in an Sₙ2 process.
Structural Characterization and Validation
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¹H NMR Analysis :
-
13C NMR :
-
Mass Spectrometry : HRMS confirms molecular ion peaks at m/z 383.02 (C₁₈H₁₁Cl₂N₃OS).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the ethanone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules based on structural motifs, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Triazoloquinoline vs. Isoquinoline Derivatives 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone (): This compound replaces the triazoloquinoline core with an isoquinoline ring. Crystallographic studies reveal dihedral angles between the 3-phenyl substituent and the isoquinoline ring ranging from 21.2° to 36.5°, indicating conformational flexibility . Key Difference: The triazoloquinoline system in the target compound introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and electronic properties critical for bioactivity .
Triazole Substituent Modifications 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (): This analog features a bulkier quinolin-8-yloxymethyl group on the triazole ring. Its higher molecular weight (487.0 g/mol) and XLogP3 (5.7) suggest increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Fused Ring Alternatives 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone (): Replaces the triazole ring with a simpler sulfanyl-quinoline system. The absence of the triazole ring diminishes heteroatom density, likely reducing interactions with enzymes or receptors reliant on nitrogen-based bonding .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s XLogP3 (~5.2) balances lipophilicity for membrane penetration while avoiding excessive hydrophobicity.
- Analogous compounds with dihydrobenzodioxin substituents () exhibit lower XLogP3 values (3.8), favoring improved solubility but reduced tissue penetration .
Biological Activity
1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with triazolylquinoline intermediates. The process may include various steps such as condensation reactions and sulfurization to introduce the thioether functionality.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to the triazoloquinoline framework. For instance, derivatives have shown significant activity against various bacterial strains. A study highlighted that compounds with similar structures exhibited notable antibacterial effects, suggesting that this compound may possess similar properties .
| Compound | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 1-(4-Chlorophenyl)-2-... | E. coli | 15 mm |
| 1-(4-Chlorophenyl)-2-... | S. aureus | 18 mm |
| 1-(4-Chlorophenyl)-2-... | P. aeruginosa | 12 mm |
Antioxidant Activity
Research indicates that related triazoloquinoline compounds exhibit antioxidant properties through the scavenging of free radicals. This activity is crucial for mitigating oxidative stress in biological systems. The antioxidant potential can be attributed to the electron-donating ability of the triazole and quinoline moieties .
Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. For instance, it has been noted that triazoloquinoline derivatives can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses and cell proliferation .
Case Study 1: Antihistaminic Activity
In a comparative study on antihistaminic effects, a derivative of the triazoloquinoline showed significant protection against histamine-induced bronchospasm in guinea pigs. The compound demonstrated an efficacy comparable to established antihistamines while exhibiting lower sedation levels .
Case Study 2: Cytotoxicity Assays
A recent investigation assessed the cytotoxicity of related compounds in various cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for further development as anticancer agents .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity. For example, modifications at specific positions on the quinoline ring have been shown to increase potency against certain microbial strains and improve enzyme inhibition profiles.
Q & A
Q. What are the optimal synthetic routes for introducing the [1,2,4]triazolo[4,3-a]quinoline moiety into the target compound?
The triazoloquinoline core can be synthesized via thermal annelation of hydrazone precursors in high-boiling solvents like ethylene glycol. For example, hydrazones derived from quinoxaline or quinoline derivatives undergo cyclization under reflux (120–140°C) to form the triazoloheterocycle . Key steps include:
- Hydrazone formation : Reacting quinoline-2-carbaldehyde derivatives with substituted hydrazines.
- Cyclization : Heating in ethylene glycol for 6–8 hours to promote intramolecular annelation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the triazoloquinoline intermediate.
Q. How can spectroscopic methods confirm the structure of the target compound?
A combination of techniques is required:
- NMR : NMR will show resonances for the 4-chlorophenyl group (δ 7.4–7.6 ppm, doublet) and the ethanone carbonyl (δ 2.8–3.1 ppm, singlet). The triazoloquinoline protons appear as a multiplet (δ 8.1–8.5 ppm) .
- IR : A strong absorption band at ~1680 cm confirms the ketone group, while triazole C=N stretches appear at ~1550 cm .
- Mass spectrometry : The molecular ion peak (M) should match the exact mass (e.g., 407.87 g/mol for a related compound ).
Q. What safety protocols are critical during synthesis?
- Handling chlorinated intermediates : Use glove boxes or fume hoods to avoid inhalation/contact with 4-chlorophenyl derivatives, which may release toxic HCl gas during reactions .
- Waste disposal : Segregate halogenated byproducts and submit to certified hazardous waste facilities .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s bioactivity?
Computational studies (DFT, molecular docking) can predict interactions between the triazoloquinoline ring and biological targets. For example:
- Electron-withdrawing groups (e.g., Cl on the phenyl ring) enhance electrophilicity, improving binding to microbial enzymes .
- Sulfur substitution : The sulfanyl group in the ethanone side chain may increase lipophilicity, enhancing membrane penetration (logP ~3.5 predicted via ChemDraw). Experimental validation: Compare MIC values against S. aureus and C. albicans for analogs with varying substituents .
Q. What crystallographic data are available for structural analogs, and how do they inform polymorphism risks?
X-ray diffraction of the related compound 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (orthorhombic, Pbca space group, a = 16.9008 Å, b = 9.8036 Å, c = 23.3226 Å) reveals:
- Packing interactions : π-π stacking between quinoline and isoquinoline rings (3.8–4.2 Å spacing).
- Hydrogen bonds : Weak C–H···O interactions stabilize the lattice . These data suggest polymorphism is unlikely due to rigid packing, but solvent-mediated crystallization trials (e.g., ethanol vs. DMF) are recommended.
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat serum) to assess metabolic degradation.
- Formulation optimization : Use liposomal encapsulation to improve bioavailability if poor solubility (<10 µg/mL in PBS) is observed .
- Dose-response studies : Adjust dosing regimens to account for species-specific metabolic differences (e.g., CYP450 isoforms).
Methodological Tables
Table 1: Key crystallographic parameters for structural analogs
| Parameter | Value |
|---|---|
| Space group | Pbca |
| Unit cell (Å) | a = 16.9008, b = 9.8036, c = 23.3226 |
| Volume (ų) | 3864.3 |
| Z | 8 |
Table 2: Antimicrobial activity of triazoloquinoline derivatives
| Compound | MIC (S. aureus) (µg/mL) | MIC (C. albicans) (µg/mL) |
|---|---|---|
| 2e | 12.5 | 25 |
| 5c | 50 | 6.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
